molecular formula C16H16N4O B15057109 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol

3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B15057109
M. Wt: 280.32 g/mol
InChI Key: VGEFKHMSJDKHPR-UHFFFAOYSA-N
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Description

3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that belongs to the class of phenols and triazoles. This compound is characterized by the presence of a phenolic hydroxyl group and a triazole ring, which are known for their diverse chemical reactivity and biological activities. The compound’s structure includes an amino group attached to a p-tolylmethyl moiety, which further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-1,2,4-triazole with p-tolualdehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Halogenated phenols and triazoles.

Scientific Research Applications

3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the triazole ring can coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazole
  • 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)aniline
  • 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)benzoic acid

Uniqueness

3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of both a phenolic hydroxyl group and a triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

3-[5-[amino-(4-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C16H16N4O/c1-10-5-7-11(8-6-10)14(17)16-18-15(19-20-16)12-3-2-4-13(21)9-12/h2-9,14,21H,17H2,1H3,(H,18,19,20)

InChI Key

VGEFKHMSJDKHPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC(=CC=C3)O)N

Origin of Product

United States

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